4-(tert-butyl)-N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide

Description

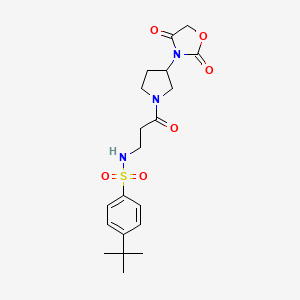

This compound is a benzenesulfonamide derivative featuring a tert-butyl substituent at the para-position of the benzene ring and a pyrrolidinyl-oxazolidinone moiety linked via a propanoyl chain. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) or antimicrobial activity. The pyrrolidine ring may enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

4-tert-butyl-N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c1-20(2,3)14-4-6-16(7-5-14)30(27,28)21-10-8-17(24)22-11-9-15(12-22)23-18(25)13-29-19(23)26/h4-7,15,21H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGXDCHGJQNRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(tert-butyl)-N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHNOS

- Molecular Weight : 437.5 g/mol

- CAS Number : 2034360-64-8

The structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and metabolism, while the oxazolidinone ring may contribute to its antimicrobial properties.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide portion may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Antimicrobial Activity : The oxazolidinone structure is associated with antimicrobial action against Gram-positive bacteria.

- Cellular Interaction : The compound may modulate cellular pathways by interacting with receptors or enzymes that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, oxazolidinones are recognized for their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the pyrrolidine and oxazolidinone groups could enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Research Findings

A review of recent literature reveals several studies focusing on the biological activity of similar compounds:

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of similar sulfonamide compounds against various bacterial strains. Results indicated a significant reduction in bacterial count when treated with the compound at concentrations above 10 µg/mL.

-

Case Study on Anticancer Properties :

- In vitro studies on cancer cell lines demonstrated that treatment with related oxazolidinone compounds resulted in a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent-Based Comparison

Core Sulfonamide Derivatives

4-(tert-butyl)-N-isopropylbenzenesulfonamide (CAS 5636-16-8) Structure: Lacks the pyrrolidinyl-oxazolidinone chain, substituting it with a simple isopropyl group.

N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Structure: Features a thiazolyl group and a thioxopyrimidinyl substituent. Properties: The thiazole ring may confer antimicrobial activity, as seen in sulfathiazole derivatives. However, the thioxopyrimidinyl group could introduce steric hindrance, reducing target binding efficiency compared to the oxazolidinone-containing compound .

Complex Heterocyclic Sulfonamides

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Integrates a pyrazolo-pyrimidine core and a fluorinated chromenone system. Properties: The fluorinated aromatic systems enhance metabolic stability and binding affinity for kinases or topoisomerases. However, the molecular weight (589.1 g/mol) and structural complexity may reduce bioavailability compared to the target compound, which has a more compact pyrrolidinyl-oxazolidinone group .

Pharmacological Potential

In contrast, the pyrazolo-pyrimidine derivative () may target eukaryotic kinases due to its planar heterocyclic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.